molecular formula C18H23N3O3 B5424387 1-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-oxopropan-2-ol

1-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-oxopropan-2-ol

Cat. No. B5424387
M. Wt: 329.4 g/mol
InChI Key: JNWZXPQZZNJJRT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a structure that includes a piperidine ring and a pyrazole ring, both of which are attached to a methoxyphenyl group . The molecule also contains a propan-2-ol group .


Synthesis Analysis

The synthesis of this compound could involve several steps. One possible method involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine . The reaction mixture is stirred at 40°C until completion, as indicated by thin-layer chromatography .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. The crystal structure of a similar compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, has been determined . This structure is monoclinic, with a cell volume of 1079.87 ų .

Mechanism of Action

While the exact mechanism of action of this compound is not known, a related compound has been shown to have analgesic effects via the activation of the μ opioid receptor . This suggests that “1-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-oxopropan-2-ol” might also interact with opioid receptors.

properties

IUPAC Name

2-hydroxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12(22)18(23)21-8-6-13(7-9-21)17-16(11-19-20-17)14-4-3-5-15(10-14)24-2/h3-5,10-13,22H,6-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWZXPQZZNJJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=C(C=NN2)C3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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